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Compound of Interest

Compound Name: Antifungal agent 107

Cat. No.: B15559843 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the systematic approach to identifying the molecular target of

a novel antifungal compound, exemplified by "Antifungal Agent 107." It covers initial

screening, genetic and biochemical assays for target identification, and validation of the

mechanism of action.

Initial Antifungal Activity and Spectrum
The first step in characterizing a new antifungal agent is to determine its efficacy against a

panel of clinically relevant fungal pathogens. This is typically quantified by determining the

Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that

prevents visible growth of the microorganism.

Table 1: Antifungal Spectrum of Agent 107
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Fungal Species MIC50 (µg/mL) MIC90 (µg/mL)

Candida albicans 0.125 0.5

Candida glabrata 0.25 1

Candida krusei 4 16

Cryptococcus neoformans 0.06 0.25

Aspergillus fumigatus 1 4

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates

are inhibited, respectively.

Experimental Protocols for Target Identification
A multi-pronged approach is essential for accurately identifying the molecular target of a novel

antifungal agent.[1] This involves a combination of genetic, genomic, and biochemical methods.

Genomic Profiling: Haploinsufficiency Profiling (HIP)
Haploinsufficiency profiling is a powerful technique in yeast (Saccharomyces cerevisiae) to

identify potential drug targets. The underlying principle is that a heterozygous deletion mutant

(containing only one copy of a gene) of the drug's target will be hypersensitive to the drug.

Experimental Protocol:

Strain Library: A comprehensive library of heterozygous S. cerevisiae deletion mutants is

utilized.

Pooling and Growth: The mutant strains are pooled and grown in a rich medium.

Compound Exposure: The pooled culture is split and treated with either a sub-lethal

concentration of Antifungal Agent 107 or a vehicle control (e.g., DMSO).

Genomic DNA Extraction and PCR Amplification: After a period of growth, genomic DNA is

extracted from both cultures. A unique barcode sequence identifying each mutant is

amplified via PCR.
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Next-Generation Sequencing: The barcodes are sequenced, and the relative abundance of

each mutant in the treated and control pools is determined.

Data Analysis: Mutants that are significantly depleted in the drug-treated pool are identified

as "sensitive" strains. A strongly sensitive phenotype for a particular gene suggests it may be

the drug's target.

Biochemical Validation: Enzyme Inhibition Assay
Once a putative target is identified through genetic methods, its direct inhibition by the

compound must be confirmed biochemically. For Antifungal Agent 107, the HIP analysis

pointed towards Erg11p, a cytochrome P450 enzyme.

Experimental Protocol for Erg11p Inhibition Assay:

Enzyme Source: Recombinant Erg11p from Candida albicans is purified.

Substrate: The natural substrate for Erg11p, lanosterol, is used.

Reaction Mixture: The reaction is carried out in a buffer containing the purified enzyme,

substrate, and NADPH as a cofactor.

Inhibitor Addition: Varying concentrations of Antifungal Agent 107 are added to the reaction

mixture.

Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C).

Detection: The depletion of lanosterol or the formation of the product is measured using

methods like HPLC or mass spectrometry.

IC50 Determination: The concentration of Antifungal Agent 107 that inhibits 50% of the

enzyme's activity (IC50) is calculated.

Table 2: Biochemical Data for Antifungal Agent 107
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Parameter Value

Target Enzyme Lanosterol 14-α-demethylase (Erg11p)

IC50 against C. albicans Erg11p 0.08 µM

Selectivity (vs. human homolog) >1000-fold

Visualizing the Target Identification Workflow and
Mechanism
Visual diagrams are crucial for understanding the complex relationships in drug discovery.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initial Screening

Target Hypothesis Generation

Target Validation

Antifungal Agent 107

Antifungal Activity Screening
(MIC Determination)

Haploinsufficiency Profiling
(HIP Assay)

Identification of Sensitive Mutants
(e.g., ERG11+/-)

Biochemical Assay
(Erg11p Inhibition)

Metabolic Profiling
(Sterol Analysis)

Confirmed Target:
Erg11p
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Observation Antifungal Agent 107 inhibits fungal growth

Genetic Evidence *ERG11* heterozygous mutant is hypersensitive to Agent 107 Biochemical Evidence Agent 107 directly inhibits purified Erg11p enzyme with a low IC50 Metabolic Evidence Treatment with Agent 107 leads to accumulation of lanosterol and depletion of ergosterol

Conclusion The molecular target of Antifungal Agent 107 is Erg11p

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b15559843?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

